molecular formula C14H10ClN3O3 B11709345 4-chloro-N'-(3-nitrobenzylidene)benzohydrazide CAS No. 296274-70-9

4-chloro-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B11709345
CAS No.: 296274-70-9
M. Wt: 303.70 g/mol
InChI Key: QMZFBTVDFDKCRV-CXUHLZMHSA-N
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Description

4-chloro-N’-(3-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10ClN3O3 and a molecular weight of 303.707 g/mol It is a member of the hydrazone family, which are compounds typically formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3-nitrobenzaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(3-nitrobenzylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.

    Condensation: The hydrazone linkage can participate in further condensation reactions with other carbonyl compounds to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction Products: 4-chloro-N’-(3-aminobenzylidene)benzohydrazide.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Hydrazone compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(3-nitrobenzylidene)benzohydrazide depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the benzylidene moiety allows for diverse reactivity and potential interactions with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

296274-70-9

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

4-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10ClN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+

InChI Key

QMZFBTVDFDKCRV-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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